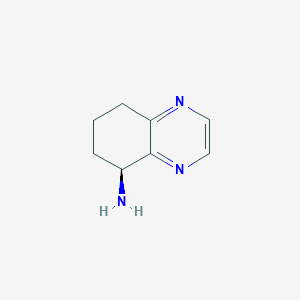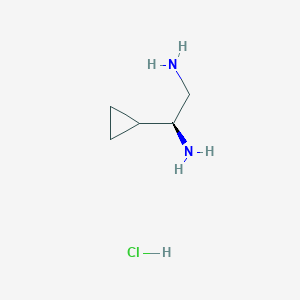
(1,5-Naphthyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-Naphthyridin-4-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family. This compound features a naphthyridine ring system with a hydroxymethyl group attached to the fourth position. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Naphthyridin-4-yl)methanol typically involves the functionalization of the naphthyridine ring. One common method is the reduction of (1,5-Naphthyridin-4-yl)methanone using a reducing agent such as sodium borohydride. The reaction is usually carried out in an alcohol solvent like methanol or ethanol at room temperature, yielding this compound as the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (1,5-Naphthyridin-4-yl)methanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: (1,5-Naphthyridin-4-yl)methanone.
Reduction: Various reduced derivatives.
Substitution: N-alkylated this compound derivatives.
Aplicaciones Científicas De Investigación
(1,5-Naphthyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1,5-Naphthyridin-4-yl)methanol is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
1,5-Naphthyridin-4-yl)methanone: An oxidized form of (1,5-Naphthyridin-4-yl)methanol.
N-alkylated this compound derivatives: Compounds where the hydroxymethyl group is substituted with various alkyl groups.
Uniqueness: this compound is unique due to its specific hydroxymethyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
1,5-naphthyridin-4-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-7-3-5-10-8-2-1-4-11-9(7)8/h1-5,12H,6H2 |
Clave InChI |
BMPCKYJVDORTKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=C2N=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)

![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)
![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)

![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)





![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)
